fluorane
Description
Historical Trajectory and Evolution of Fluorine in Synthetic and Applied Chemistry
The journey of organofluorine chemistry began even before the isolation of elemental fluorine itself. nih.govagc.com The first synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835, who produced fluoromethane. wikipedia.org Another significant early contribution came from Alexander Borodin in 1862, who developed a halogen exchange method to synthesize benzoyl fluoride (B91410). agc.comwikipedia.org These early endeavors, however, were hampered by the extreme reactivity of the available fluorinating agents, such as hydrofluoric acid, which was known to be hazardous. wikipedia.orgwikipedia.orgwikipedia.org
A pivotal moment in the history of fluorine chemistry was the isolation of elemental fluorine in 1886 by the French chemist Henri Moissan. nih.govwikipedia.orgwikipedia.orglew.ronumberanalytics.comnumberanalytics.com This achievement, which earned him the Nobel Prize in Chemistry in 1906, was accomplished through the electrolysis of a solution of potassium fluoride in hydrofluoric acid. lew.ronumberanalytics.com Despite this breakthrough, the direct use of highly reactive elemental fluorine in organic synthesis remained a formidable challenge, often resulting in violent reactions and explosions. nih.gov
The industrial and synthetic development of organofluorine chemistry gained significant momentum in the 20th century. The 1920s saw the pioneering work of Frédéric Swarts on the synthesis of fluorinated compounds. worktribe.comnumberanalytics.com The 1930s marked the commercialization of chlorofluorocarbons (CFCs), such as Freon, which revolutionized refrigeration technology. worktribe.comnumberanalytics.com A major turning point came during World War II with the Manhattan Project, which required the large-scale production of uranium hexafluoride for uranium isotope separation. nih.govlew.ro This project spurred significant advancements in fluorination techniques and the handling of fluorine-containing compounds. nih.govworktribe.com In the post-war era, these technologies found civilian applications, leading to the development of a wide range of fluorinated materials, including the well-known polymer polytetrafluoroethylene (PTFE), or Teflon. wikipedia.orgworktribe.com The discovery in 1954 that a fluorinated corticosteroid exhibited enhanced biological activity sparked a revolution in the pharmaceutical industry, leading to the widespread incorporation of fluorine in drug design. worktribe.com
Contemporary Significance of Organofluorine Compounds across Scientific Disciplines
Today, organofluorine compounds are indispensable across a multitude of scientific and industrial sectors, a testament to the profound impact of fluorine substitution on molecular properties. wikipedia.orgnumberanalytics.comworldscientific.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org
Key Application Areas of Organofluorine Compounds:
| Discipline | Applications | Examples |
| Pharmaceuticals | Enhanced metabolic stability, increased bioavailability, improved binding affinity. worktribe.comacs.orgtandfonline.comsciencesconf.org | Fluoxetine (Prozac), Atorvastatin (Lipitor), 5-Fluorouracil, Ciprofloxacin, Fluticasone (Flonase), Desflurane, Sevoflurane. wikipedia.orgworktribe.comnumberanalytics.comacs.orgnumberanalytics.comnumberanalytics.comstanford.edu |
| Agrochemicals | Increased potency and stability of pesticides and herbicides. numberanalytics.comnumberanalytics.com | Flumioxazin, Fipronil. numberanalytics.com |
| Materials Science | Production of fluoropolymers with high thermal stability, chemical resistance, and low friction coefficients; components of liquid crystal displays. wikipedia.orgworktribe.comnumberanalytics.comnumberanalytics.comresearchgate.net | Polytetrafluoroethylene (PTFE, Teflon), Polyvinylidene fluoride (PVDF), Nafion. wikipedia.orgworktribe.comresearchgate.net |
| Medical Diagnostics | Use of 18F-labeled molecules as tracers in Positron Emission Tomography (PET) for early disease detection. chinesechemsoc.orgtandfonline.comnumberanalytics.com | Fluorodeoxyglucose (FDG). |
| Reagents and Catalysis | Strong acids and leaving groups used in organic synthesis. wikipedia.org | Triflic acid (CF3SO3H), Trifluoroacetic acid (CF3CO2H). wikipedia.org |
The widespread use of fluorinated compounds stems from their ability to modulate key molecular properties such as acidity/basicity, lipophilicity, and metabolic stability, thereby enhancing the performance of the parent molecule. chinesechemsoc.orgtandfonline.com
Fundamental Electronic and Steric Effects of Fluorine Substitution on Molecular Structures and Reactivity
The unique properties of organofluorine compounds are a direct consequence of the fundamental characteristics of the fluorine atom and the carbon-fluorine bond.
Electronic Effects: Fluorine is the most electronegative element, leading to a highly polarized and exceptionally strong carbon-fluorine bond (average bond energy of ~480 kJ/mol). wikipedia.orgchinesechemsoc.org This strong inductive effect (-I effect) significantly alters the electron distribution within a molecule. tandfonline.comannualreviews.org For instance, the introduction of fluorine can lower the pKa of nearby acidic protons or decrease the basicity of adjacent functional groups, which can improve a drug's bioavailability. tandfonline.com The electron-withdrawing nature of fluorine can also stabilize certain conformations and influence the reactivity of neighboring groups. annualreviews.orgbeilstein-journals.org For example, the presence of a fluorine atom can make an adjacent carbonyl group more electrophilic. beilstein-journals.org
Comparison of Fluorine and Hydrogen Properties
| Property | Fluorine (F) | Hydrogen (H) |
|---|---|---|
| van der Waals Radius | 1.47 Å | 1.20 Å |
| Electronegativity (Pauling Scale) | 3.98 | 2.20 |
| C-X Bond Energy | ~486 kJ/mol (C-F) | ~413 kJ/mol (C-H) |
Overview of Research Challenges and Emerging Opportunities in Organofluorine Science
Despite the significant progress in organofluorine chemistry, several challenges remain, which also present exciting opportunities for future research.
Current Research Challenges:
Development of Milder and More Selective Fluorination Methods: Many existing fluorination methods require harsh conditions or expensive reagents. chinesechemsoc.orgresearchgate.net There is a continuous need for the development of more efficient, selective, and environmentally benign fluorination reactions. numberanalytics.comnumberanalytics.com
Stereoselective Fluorination: The controlled introduction of fluorine atoms with specific stereochemistry remains a significant challenge. researchgate.netnumberanalytics.com Advances in asymmetric fluorination are crucial for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. numberanalytics.com
Sustainable Fluorine Sources: The current reliance on fluorspar (calcium fluoride) as the primary source of fluorine raises concerns about long-term sustainability. worktribe.comacs.org Research into alternative fluorine sources and recycling methods is becoming increasingly important. worktribe.com
Understanding and Predicting Fluorine's Effects: While the general effects of fluorination are known, predicting the precise impact of fluorine substitution on the properties of a complex molecule can still be challenging. rsc.org
Emerging Opportunities:
New Fluorinating Reagents and Catalysts: The design of novel electrophilic and nucleophilic fluorinating agents, as well as new catalysts (including transition metal and enzymatic catalysts), is a vibrant area of research that promises to expand the synthetic toolbox of organofluorine chemistry. chinesechemsoc.orgnumberanalytics.comnumberanalytics.comnumberanalytics.commdpi.com
Electrochemical and Photochemical Fluorination: These emerging techniques offer potentially milder and more sustainable routes to organofluorine compounds. numberanalytics.comnumberanalytics.comnumberanalytics.commdpi.com
Fluorinated Materials for New Technologies: The unique properties of fluorinated materials continue to be exploited in the development of advanced materials for applications in energy storage, electronics, and biomaterials. numberanalytics.comresearchgate.netnumberanalytics.com
Computational and Machine Learning Approaches: The use of computational modeling and machine learning is poised to accelerate the design and synthesis of new organofluorine compounds by providing deeper insights into their properties and reactivity. numberanalytics.com
The future of organofluorine chemistry is bright, with ongoing innovations expected to address current challenges and unlock new applications that will continue to have a profound impact on science and society. worldscientific.comsciencesconf.orgnumberanalytics.comnumberanalytics.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
FH |
|---|---|
Molecular Weight |
20.0064 g/mol |
IUPAC Name |
fluorane |
InChI |
InChI=1S/FH/h1H/i1+0 |
InChI Key |
KRHYYFGTRYWZRS-IGMARMGPSA-N |
Isomeric SMILES |
[19FH] |
Canonical SMILES |
F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Organofluorine Compounds
Strategic Direct Fluorination Techniques
Direct fluorination methodologies involve the introduction of a fluorine atom into an organic substrate in a single step. These techniques are broadly categorized based on the nature of the fluorine source and the reaction mechanism.
Electrophilic Fluorination Strategies and Reaction Mechanisms
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). This approach is particularly effective for fluorinating electron-rich substrates such as enolates, enamines, and aromatic compounds. rsc.org
A significant breakthrough in this area was the development of stable, easy-to-handle electrophilic fluorinating reagents containing a nitrogen-fluorine (N-F) bond. nih.govnih.gov These reagents have largely replaced hazardous sources like elemental fluorine (F₂) and hypofluorites. nih.gov Prominent examples of N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. nih.govacs.org While NFSI is a neutral reagent, Selectfluor® is a cationic reagent, and both are valued for their stability and selectivity. nih.govacs.org
The precise mechanism of electrophilic fluorination has been a subject of debate, with evidence supporting both a direct bimolecular nucleophilic substitution (SN2) pathway and a single-electron transfer (SET) process. nih.gov In the SN2-type mechanism, the carbon nucleophile directly attacks the fluorine atom of the N-F reagent. Evidence supporting this includes similar reaction yields with different organometallic reagents that have varying tendencies for SET, and the absence of rearranged products in radical probe experiments. nih.govnih.govacs.org The SET pathway involves an initial electron transfer from the nucleophile to the fluorinating agent, forming a radical cation and a radical anion, which then combine.
Recent studies have also highlighted the role of activators in enhancing the efficacy of electrophilic fluorination. For instance, nitromethane (B149229) has been shown to act as a Lewis base, activating the electrophilic fluorinating reagent and stabilizing carbocation intermediates, thereby facilitating reactions such as fluoroamination and fluoroetherification of olefins.
Nucleophilic Fluorination Pathways and Mechanistic Insights
Nucleophilic fluorination employs a nucleophilic fluoride (B91410) source (F-) to displace a leaving group on a carbon atom, forming a C-F bond. This method is a cornerstone of organofluorine synthesis, particularly for preparing radiofluorinated compounds for Positron Emission Tomography (PET). The dominant mechanism in nucleophilic fluorination is the SN2 reaction, where the fluoride ion attacks the substrate, leading to inversion of stereochemistry at the reaction center. rsc.org
Common sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). rsc.org However, the high charge density and strong solvation of the fluoride ion in protic solvents can diminish its nucleophilicity, presenting a significant challenge. To overcome this, reactions are often carried out in aprotic polar solvents, and phase-transfer catalysts or crown ethers are used to enhance the solubility and reactivity of the fluoride salt.
Mechanistic studies have focused on understanding and mitigating the challenges associated with fluoride's reactivity. Quantum chemical calculations have been employed to elucidate reaction pathways, for example, confirming the preference for an SN2 pathway over the formation of a difluorocarbene in certain reactions. nih.gov The choice of solvent and counter-ion significantly impacts the reaction outcome. For instance, hydrogen bonding interactions can modulate the nucleophilicity of fluoride, with some studies suggesting that hydrogen bonding may accelerate SN2 processes, contrary to conventional wisdom.
Radical Fluorination Processes and Free Radical Initiation Reactions
Radical fluorination offers a complementary approach to electrophilic and nucleophilic methods, involving the reaction of a carbon-centered radical with a fluorine atom source. nih.gov Historically, the use of highly reactive sources like F₂ and hypofluorites limited the application of this method. nih.gov However, the discovery that electrophilic N-F reagents like Selectfluor® can also act as fluorine atom transfer agents has led to a resurgence in radical fluorination methodologies. nih.govacs.org
Radical fluorination reactions proceed via a classic free-radical chain mechanism, which consists of three key stages: initiation, propagation, and termination. researchgate.net
Initiation: This step involves the generation of the initial radical species. This can be achieved through the homolytic cleavage of a weak bond, often induced by heat, UV radiation, or a chemical initiator. researchgate.net For example, thermolysis of peroxides or photolysis of specific precursors can generate the necessary radicals. nih.gov
Propagation: In this phase, the generated radical reacts with a stable molecule to produce a new radical, which continues the chain reaction. researchgate.net This can involve hydrogen atom abstraction from a C-H bond or addition to an unsaturated system. The resulting carbon-centered radical then reacts with the fluorine source to form the C-F bond and regenerate a radical carrier.
Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. researchgate.net
Key radical fluorination processes include decarboxylative fluorination, where a carboxylic acid is converted to a radical precursor, and direct C-H fluorination, which allows for the functionalization of unactivated C-H bonds. nih.gov Metal catalysts, such as those based on manganese or silver, can be used to promote these reactions. nih.gov
Targeted Selective Fluorination Approaches
The ability to selectively introduce one or more fluorine atoms into a specific position within a molecule is crucial for fine-tuning its properties. This has led to the development of targeted methods for monofluorination, difluorination, and trifluoromethylation, as well as strategies for late-stage fluorination of complex molecules.
Monofluorination, Difluorination, and Trifluoromethylation Reactions
The introduction of monofluoromethyl (CH₂F), difluoromethyl (CHF₂), and trifluoromethyl (CF₃) groups can have profoundly different effects on a molecule's properties. Consequently, distinct synthetic strategies have been developed for each.
Monofluorination: This involves the introduction of a single fluorine atom. While less studied than trifluoromethylation, methods for selective monofluoromethylation are gaining attention. mdpi.com These can involve electrophilic, nucleophilic, or radical pathways using specialized reagents designed to deliver a "CH₂F" group. mdpi.com
Difluorination: The synthesis of difluoromethylated compounds is of significant interest due to the CHF₂ group's potential as a bioisostere for hydroxyl or thiol groups. nih.gov Transition metal catalysis, particularly with copper, has been employed for the difluoromethylation of aromatic compounds. nih.gov Reagents like (DMPU)₂Zn(CF₂H)₂ have been used in copper-catalyzed decarboxylative difluoromethylation.
Trifluoromethylation: The CF₃ group is a common substituent in pharmaceuticals and agrochemicals due to its ability to increase metabolic stability and lipophilicity. nih.govacs.org A wide array of trifluoromethylating reagents has been developed, which can be classified by their reaction mechanism (nucleophilic, electrophilic, or radical). wikipedia.org For instance, the Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic source, while Togni and Umemoto reagents are prominent electrophilic sources. wikipedia.orgmdpi.com Transition metal-catalyzed cross-coupling reactions and photoredox catalysis have emerged as powerful methods for aromatic trifluoromethylation. wikipedia.org
Late-Stage Fluorination for Complex Molecular Architectures
Late-stage fluorination (LSF) refers to the introduction of a fluorine atom or a fluoroalkyl group into a complex, often biologically active, molecule at a late step in its synthesis. acs.orgnih.gov This strategy is highly valuable as it allows for the rapid generation of fluorinated analogues of established compounds for structure-activity relationship studies without the need for de novo synthesis. acs.orgnih.gov
A major challenge in LSF is achieving high selectivity in the presence of multiple functional groups. nih.gov Transition metal catalysis has proven to be a powerful tool for addressing this challenge. nih.govnih.gov Palladium- and silver-catalyzed reactions have been developed for the fluorination of various precursors like arylboronic acids and aryl stannanes, demonstrating excellent functional group tolerance. nih.govnih.gov For instance, silver-catalyzed fluorination has been successfully applied to complex natural products. nih.gov
Direct C-H bond functionalization is another key strategy for LSF. rsc.org This approach avoids the need for pre-functionalized substrates, offering a more atom-economical route to fluorinated products. rsc.org Both directed and non-directed C-H fluorination methods have been developed, often employing transition metal catalysts to control regioselectivity. rsc.org For example, palladium catalysts have been used with directing groups to achieve selective β-C(sp³)–H fluorination in natural product derivatives like camphor (B46023) and fenchone. rsc.org
Asymmetric Fluorination: Chiral Catalyst Design and Enantioselective Syntheses
The enantioselective incorporation of fluorine into organic molecules is a significant challenge in synthetic chemistry, primarily due to the difficulty in controlling stereochemistry during C-F bond formation. researchgate.net The development of chiral catalysts has been pivotal in addressing this challenge, enabling the synthesis of optically active fluorinated compounds which are crucial in medicinal chemistry and materials science. acs.orgnih.gov A range of catalytic systems, employing both transition metals and organocatalysts, have been designed to facilitate asymmetric fluorination with high levels of enantioselectivity. researchgate.net
Transition metal catalysis has emerged as a powerful strategy for asymmetric fluorination. Chiral palladium complexes, for instance, have been successfully used in the enantioselective fluorination of various substrates. Kim and co-workers reported the use of a cationic palladium complex for the enantioselective fluorination of α-cyano esters, achieving excellent enantiomeric excesses (85–99% ee) using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. acs.org Similarly, enantioselective fluorination of 3-substituted oxindoles has been achieved with a palladium catalyst, yielding products with up to 96% ee. nih.gov Nickel complexes have also proven effective; a catalyst derived from DBFOX-Ph and Ni(ClO₄)₂·6H₂O has been shown to catalyze the fluorination of cyclic β-ketoesters and 3-substituted oxindoles with extremely high enantioselectivity (93–99% ee). acs.org
Organocatalysis offers a complementary approach to transition metal-based methods. Chiral anion phase-transfer catalysis, utilizing chiral phosphate (B84403) anions derived from BINOL, has been developed for the enantioselective fluorination of enamides with Selectfluor, providing access to versatile α-fluoroimines with high enantioselectivity. figshare.com This strategy relies on the formation of a chiral ion pair between the catalyst and the substrate, which guides the approach of the electrophilic fluorine source. Furthermore, bifunctional (thio)urea-containing quaternary ammonium (B1175870) salts have been designed as powerful catalysts for the asymmetric α-fluorination of β-keto esters. researchgate.net
The design of the chiral ligand or catalyst is critical to achieving high enantioselectivity. For example, in metal-catalyzed reactions, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the fluorination to one face of the substrate. In the case of the nickel-catalyzed fluorination of β-ketoesters, an octahedral nickel complex is proposed as the key intermediate, where the substrate and the chiral ligand are both coordinated to the metal center. acs.org The choice of the fluorine source is also crucial, with reagents like NFSI and Selectfluor often providing different levels of enantioselectivity depending on the catalytic system. For instance, in the asymmetric fluorination of α-acyl lactams catalyzed by a Ti(TADDOLato) complex, NFSI gave superior enantioselectivity compared to Selectfluor. acs.orgnih.gov
Table 1: Examples of Chiral Catalysts in Asymmetric Fluorination
| Catalyst Type | Chiral Ligand/Motif | Substrate Class | Fluorinating Reagent | Enantioselectivity (ee) |
| Palladium Complex | (R)-DM-SEGPHOS | α-Cyano esters | NFSI | 85-99% |
| Nickel Complex | DBFOX-Ph | Cyclic β-ketoesters | NFSI | 93-99% |
| Titanium Complex | TADDOL | α-Acyl lactams | NFSI | up to 87% |
| Organocatalyst | BINOL-derived phosphate | Enamides | Selectfluor | High |
| Organocatalyst | (Thio)urea quaternary ammonium salt | β-Keto esters | NFSI | High |
Development and Application of Novel Fluorination Reagents (e.g., Selectfluor, DAST)
The significant expansion of organofluorine chemistry over the past few decades is largely attributable to the development of safer and more user-friendly fluorinating agents. soci.org Historically, the use of highly reactive and hazardous reagents like elemental fluorine limited the accessibility of fluorination reactions to specialized laboratories. soci.org The advent of bench-stable, selective reagents has democratized the field, allowing for the routine synthesis of fluorinated compounds. soci.org
Selectfluor (F-TEDA-BF₄, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a prominent example of a modern electrophilic fluorinating agent. ref.ac.uk Developed by Professor R. Eric Banks in Manchester, this stable, crystalline solid has become one of the world's most widely used reagents for introducing fluorine. ref.ac.ukmanchester.ac.uk Its development was a game-changer, particularly for the commercial production of fluorinated steroids, as it replaced the hazardous perchlorylfluoride. ref.ac.uk Selectfluor is valued for being milder, safer, and easier to handle than many alternatives. ref.ac.uk It is widely used in medicinal chemistry for the synthesis of a broad range of products, including fluorinated corticosteroids like fluticasone. ref.ac.ukmanchester.ac.uk Beyond its role in fluorination, Selectfluor also serves as a strong oxidant and can mediate or catalyze various "fluorine-free" functionalizations, such as iodination, bromination, and oxidative coupling reactions. mdpi.com
Diethylaminosulfur trifluoride (DAST) is a nucleophilic deoxofluorinating agent developed in the mid-1970s. soci.org It is effective for converting alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides. However, DAST is a liquid that is thermally unstable and potentially explosive, which limits its application on a large scale. soci.org To address these safety concerns, alternatives like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) were developed, offering improved thermal stability. soci.org More recently, solid, thermally stable aminosulfur trifluoride salts have been developed, overcoming many of the drawbacks associated with liquid reagents like DAST. These solid reagents can be isolated and purified without distillation, enhancing safety and reducing costs. soci.org
The N-F class of electrophilic fluorinating agents, which includes Selectfluor and N-fluorobenzenesulfonimide (NFSI), has been instrumental in advancing asymmetric fluorination. soci.orgnih.gov The development of a range of N-fluoropyridinium salts with varying fluorination power has allowed chemists to match the reactivity of the reagent to the substrate, minimizing side reactions. nih.gov
Table 3: Comparison of Common Fluorination Reagents
| Reagent | Chemical Name | Type | Key Applications | Advantages | Disadvantages |
| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Electrophilic (N-F) | Fluorination of enolates, aromatics, steroids | Stable solid, safe, easy to handle, versatile | Lower reactivity for some substrates |
| DAST | Diethylaminosulfur trifluoride | Nucleophilic (Deoxofluorination) | Alcohols → Alkyl fluorides; Carbonyls → gem-Difluorides | Effective for deoxofluorination | Thermally unstable, explosive potential, liquid |
| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur trifluoride | Nucleophilic (Deoxofluorination) | Similar to DAST | More thermally stable than DAST | Liquid, requires careful handling |
| NFSI | N-Fluorobenzenesulfonimide | Electrophilic (N-F) | Asymmetric fluorination of carbonyls, oxindoles | Stable solid, widely used in catalysis |
Catalytic Strategies in Organofluorine Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)
Catalytic methods are central to modern organofluorine synthesis, providing efficient and selective pathways for the construction of carbon-fluorine bonds. cas.cn Both transition metal catalysis and organocatalysis have emerged as powerful and often complementary strategies for achieving these transformations, including challenging asymmetric reactions. thieme-connect.deresearchgate.net
Transition Metal Catalysis has enabled the development of numerous fluorination reactions, particularly through C-H activation and cross-coupling pathways. cas.cn Palladium-catalyzed reactions are among the most studied. For example, Pd(II)-catalyzed enantioselective C(sp³)–H fluorination has been achieved by controlling the reductive elimination pathways from Pd(IV) intermediates. springernature.com These methods often employ directing groups to achieve high regioselectivity, allowing for the late-stage fluorination of complex molecules. cas.cn The catalytic cycle for such reactions typically involves C-H activation by a high-valent metal species, followed by reductive elimination to form the C-F bond. cas.cn Copper-catalyzed reactions have also been extensively developed for fluorination and fluoroalkylation. cas.cn
Organocatalysis provides a metal-free alternative for fluorination, utilizing small organic molecules to catalyze reactions. This approach has seen significant progress, especially in the area of asymmetric fluorination. thieme-connect.de Key strategies in organocatalysis include:
Enamine Catalysis : Chiral amines react with carbonyl compounds to form transient enamines, which can then be attacked by an electrophilic fluorine source like Selectfluor. This strategy has been combined with chiral anion phase-transfer catalysis for the asymmetric fluorination of α-branched cyclohexanones.
Phase-Transfer Catalysis : Chiral quaternary ammonium salts or chiral phosphate anions are used to shuttle ions between phases, creating a chiral environment for the fluorination reaction. researchgate.net This has been successfully applied to the enantioselective fluorination of enamides and β-keto esters. figshare.com
Hydrogen Bonding Catalysis : Catalysts such as (thio)ureas can activate substrates and reagents through hydrogen bonding interactions, facilitating enantioselective fluorination.
The combination of transition metal catalysis and organocatalysis has also emerged as a powerful strategy. researchgate.net So-called "metalorganocatalysis" involves designing bifunctional catalysts that incorporate both a metal center and an organocatalytic moiety, linked by a covalent bond. rsc.org This approach aims to overcome incompatibilities between separate catalytic systems and enable novel transformations that are not possible with either catalyst alone. rsc.org
Table 4: Overview of Catalytic Strategies in Organofluorine Synthesis
| Catalytic Strategy | Catalyst Type | Activation Mode | Typical Substrates |
| Transition Metal Catalysis | Palladium, Copper, Nickel Complexes | C-H Activation, Cross-Coupling | Arenes, Alkanes, Amino Acids |
| Organocatalysis | Chiral Amines, Phosphoric Acids, (Thio)ureas, Quaternary Ammonium Salts | Enamine/Iminium formation, Phase-Transfer, H-Bonding | Carbonyl compounds, β-Keto esters, Enamides |
| Metalorganocatalysis | Bifunctional catalysts with metal and organic motifs | Synergistic activation | Various |
Reaction Mechanisms and Intrinsic Reactivity of Fluorinated Systems
Mechanistic Elucidation of Carbon-Fluorine Bond Formation and Cleavage
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, possessing a high bond dissociation energy (BDE) and a relatively short bond length due to its significant polarity and partial ionic character. wikipedia.orgalfa-chemistry.comepfl.chfiveable.me The high electronegativity of fluorine (4.0 on the Pauling scale) results in a highly polarized bond with a partial positive charge on the carbon and a partial negative charge on the fluorine. wikipedia.orgalfa-chemistry.comfiveable.me This strength and polarity contribute to the chemical inertness and stability of many fluorinated compounds. wikipedia.orgalfa-chemistry.com
Despite its strength, the C-F bond can be formed and cleaved through various mechanisms. Carbon-fluorine bond formation can be broadly classified into nucleophilic and electrophilic fluorination reactions. thieme-connect.com Transition metal-mediated approaches, particularly involving palladium and silver, have emerged as significant methods for constructing C-F bonds, including aromatic ones. thieme-connect.comnih.gov For instance, palladium-catalyzed nucleophilic fluorination can involve oxidative addition of an aryl halide or triflate to palladium(0), followed by ligand exchange with fluoride (B91410) and subsequent reductive elimination to form the C-F bond. nih.gov Electrophilic fluorination often utilizes reagents that deliver a formal "F+" species. thieme-connect.comscripps.edu
Carbon-fluorine bond cleavage is generally more challenging due to the bond's robustness. However, it can occur through various pathways, including those mediated by enzymes and transition metals. nih.govsioc-journal.cnresearchgate.net Metalloenzymes, such as cytochrome P450 (CYP) and prolyl-4-hydroxylase (P4H), have been shown to catalyze C-F bond cleavage, often through oxidative mechanisms involving electrophilic attack or hydroxylation at the fluorinated position. nih.govnih.govacs.org Transition metals can activate C-F bonds through mechanisms like oxidative addition, nucleophilic substitution activated by the metal, SN2-type activation for sp3 C-F bonds, and β-fluorine elimination. sioc-journal.cn Nucleophilic attack leading to fluoride elimination is also a known pathway for C-F bond cleavage, particularly in activated systems. chinesechemsoc.orgrutgers.edunih.gov
Influence of Fluorine Atoms on Reaction Intermediates (e.g., Carbocations, Radicals)
Fluorine substituents exert a significant influence on the stability and reactivity of reaction intermediates such as carbocations and radicals, primarily through inductive and resonance effects.
Carbocations: The effect of fluorine on carbocation stability is complex and depends on the position and number of fluorine atoms. While the strong electronegativity of fluorine inductively withdraws electron density, which would typically destabilize a positive charge, resonance effects can play a counteracting role, particularly for α-fluorine atoms. rsc.orgmedicalschoolhq.netbrainly.combrainly.com Studies suggest that α-fluorine substitution can stabilize carbocations through the interaction between the lone-pair electrons of fluorine and the unoccupied p-orbital of the cationic carbon center. rsc.org The stability of fluorinated carbocations can decrease with increasing fluorine substitution in some cases, although α-fluorine substitution is generally considered effective for stabilization. rsc.org Conversely, some sources indicate that the high electronegativity of fluorine leads to destabilization of carbocations by withdrawing electron density, increasing the positive charge. brainly.combrainly.com This highlights the nuanced interplay of inductive and resonance effects.
Radicals: Fluorine substitution also impacts the structure and stability of radicals. For instance, α-fluorination has a special effect on methyl radicals. The trifluoromethyl radical (CF₃•) is essentially tetrahedral, while difluoromethyl (HCF₂•) and monofluoromethyl (CH₂F•) radicals are pyramidal, in contrast to the planar methyl radical (CH₃•). rsc.orgpen2print.org The thermodynamic stability of fluoromethyl radicals generally decreases in the order CH₂F• > HCF₂• > CH₃• > CF₃•. rsc.orgpen2print.org Mono- and difluorination can stabilize the methyl radical, whereas trifluorination can destabilize it. rsc.orgpen2print.org Inductive effects of fluorine tend to destabilize α-radicals, but resonance can provide slight stabilization. rsc.org The reactivity of fluoroalkyl radicals can vary, with some being more nucleophilic (e.g., HCF₂•) and others more electrophilic (e.g., CF₃•) compared to the methyl radical, depending on the balance of inductive and resonance effects. rsc.org
| Intermediate Type | Fluorine Effect | Notes |
| Carbocation | Can be stabilizing through resonance (α-fluorine lone pair donation) but destabilizing through induction. rsc.orgbrainly.com | Stability trend can vary with the degree and position of fluorination. rsc.org |
| Radical | Influence on structure (pyramidalization). rsc.orgpen2print.org Can be stabilizing or destabilizing depending on substitution. rsc.orgpen2print.orgnih.gov | Reactivity (nucleophilicity/electrophilicity) is also affected by fluorine substitution. rsc.orgresearchgate.netacs.org |
Stereochemical Control and Regioselectivity in Fluorine-Mediated Transformations
Fluorine atoms play a crucial role in controlling the stereochemical outcome and regioselectivity of chemical reactions. The unique electronic and steric properties of fluorine can influence transition state energies and direct the approach of reagents.
In the synthesis of fluorinated molecules, achieving high stereoselectivity is often a key challenge. illinois.eduwhiterose.ac.uk Fluorine-containing stereocenters can be installed through stereoselective carbon-carbon bond formation. whiterose.ac.uk For example, aldolase (B8822740) enzymes have been shown to catalyze stereoselective reactions involving fluoropyruvate, leading to fluorinated aldol (B89426) adducts with high diastereo- and enantioselectivity. whiterose.ac.uk Directed evolution of enzymes can further enhance stereocontrol. illinois.eduwhiterose.ac.uk
Electrophilic fluorination of allylsilanes can proceed with efficient transfer of chirality, allowing for the stereocontrolled synthesis of allylic fluorides. beilstein-journals.org The silyl (B83357) group can act as a stereodirecting group in such transformations. beilstein-journals.org
Regioselectivity in reactions involving fluorinated compounds is also significantly influenced by the fluorine substituent. The strong inductive effect of fluorine can activate or deactivate specific positions in a molecule towards attack by nucleophiles or electrophiles. For instance, in nucleophilic aromatic substitution reactions, activating groups, including fluorine in certain contexts, can direct the substitution to specific ortho or para positions. ugr.es Boron-directed cycloaddition reactions have been reported as a method for achieving regiocontrolled synthesis of fluoroalkyl-substituted aromatic compounds. whiterose.ac.uknih.govacs.org This approach utilizes a directing group to dictate the position of the fluoroalkyl substituent.
Reactivity Profiling of Key Fluorinated Synthons and Intermediates
Fluorinated synthons and intermediates exhibit unique reactivity profiles that are exploited in organic synthesis. These species serve as valuable building blocks for the construction of complex fluorinated molecules.
Examples of fluorinated synthons include perfluoroketene dithioacetals and fluorinated β-enamino esters. acs.org Perfluoroketene dithioacetals can act as masked carboxylic acid derivatives and exhibit umpolung reactivity. acs.org Fluorinated β-enamino esters are versatile intermediates for the synthesis of fluorinated β-amino acids and heterocycles. acs.org Fluorinated carbonyl compounds like fluoral and trifluoropyruvate are also used as synthons in catalytic asymmetric reactions. acs.org
Fluorinated intermediates, such as fluorinated carbocations, radicals, and carbanions, display reactivities distinct from their non-fluorinated counterparts. Fluorinated carbocations are generally highly electrophilic. numberanalytics.com Fluorinated radicals can participate in various reactions, including additions to unsaturated systems and fluoroalkylation of nucleophiles. rsc.org Their reactivity is influenced by their electrophilic or nucleophilic character, which is tunable by fluorine substitution. rsc.orgresearchgate.netacs.org Fluorinated carbanions can have decreased nucleophilicity due to the "negative fluorine effect," although fluorine can also facilitate their generation and stabilize them in some cases. pen2print.orgchinesechemsoc.org Increasing fluorine substitution can lead to lower thermal stability of carbanions due to α-elimination of fluoride. chinesechemsoc.org
The reactivity of fluorinated compounds can also be influenced by the reaction medium, with fluorinated alcohols, for example, acting as effective promoters due to their strong hydrogen-bonding ability and low nucleophilicity. researchgate.net
The unique reactivity of fluorinated synthons and intermediates allows for the development of novel synthetic methodologies and access to a wide range of fluorinated compounds with tailored properties. rsc.orgpen2print.orgacs.org
Spectroscopic and Advanced Structural Characterization of Organofluorine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Systems
NMR spectroscopy is a powerful analytical tool for determining the molecular structure and dynamics of organofluorine compounds numberanalytics.comnumberanalytics.com. The presence of the fluorine nucleus (¹⁹F) offers unique advantages for NMR analysis due to its favorable nuclear properties.
¹⁹F-NMR for Structural Elucidation and Quantitative Analysis
The ¹⁹F nucleus is highly sensitive to NMR measurements, possessing a nuclear spin (I) of 1/2 and a high gyromagnetic ratio numberanalytics.comwikipedia.orgaiinmr.com. With 100% natural abundance, ¹⁹F NMR provides high sensitivity, comparable to that of ¹H NMR numberanalytics.comaiinmr.comazom.com. A key feature of ¹⁹F NMR is its large chemical shift dispersion, spanning a range of about 800 ppm, which is significantly greater than that for ¹H NMR wikipedia.orgaiinmr.com. This wide range allows for the differentiation of subtle structural changes and distinct fluorine environments within a molecule numberanalytics.comalfa-chemistry.com.
Researchers utilize ¹⁹F NMR to confirm the incorporation of fluorine into a compound, determine the position of fluorine atoms, and quantify the number of fluorine atoms aiinmr.com. Changes in molecular structure throughout a synthesis can be monitored by observing shifts in the ¹⁹F NMR signals aiinmr.com. The chemical shifts in ¹⁹F NMR are particularly sensitive to the local electronic environment, with electron-donating groups causing upfield shifts (lower ppm) and electron-withdrawing groups leading to downfield shifts (higher ppm) alfa-chemistry.com. Unlike ¹H NMR shifts, ¹⁹F NMR shifts are strongly influenced by contributions from electronic excited states wikipedia.org.
Spin-spin coupling between ¹⁹F nuclei and other NMR-active nuclei (such as ¹H and ¹³C) provides valuable information about molecular connectivity aiinmr.com. ¹⁹F-¹⁹F coupling constants are generally larger than ¹H-¹H coupling constants, and long-range ¹⁹F-¹⁹F coupling is commonly observed wikipedia.org. Coupling between hydrogen and fluorine is also typical in ¹⁹F spectra, with geminal ¹H-¹⁹F coupling constants potentially being as large as 50 Hz wikipedia.org.
¹⁹F NMR is widely used for structural elucidation in various applications, including the characterization of fluorinated pharmaceuticals, agrochemicals, and materials numberanalytics.comnumberanalytics.comalfa-chemistry.com. It can facilitate the identification of molecular frameworks, including stereochemistry and functional group placement alfa-chemistry.com. Furthermore, ¹⁹F NMR can track the metabolism and binding interactions of fluorinated drugs numberanalytics.comalfa-chemistry.com. Recent research has explored the use of ¹⁹F NMR for position-specific isotope analysis of carbon-fluorine bonds, enabling the tracing of organofluorine compounds like PFAS in the environment theanalyticalscientist.com. This method assesses carbon isotopes without breaking the strong C-F bonds, providing unique isotopic fingerprints for molecules theanalyticalscientist.com.
Multi-Nuclear NMR Approaches (e.g., ¹H, ¹³C, ¹⁵N) in Fluorinated Contexts
While ¹⁹F NMR is central to the characterization of organofluorine compounds, the integration of data from other NMR-active nuclei, such as ¹H, ¹³C, and ¹⁵N, provides a more comprehensive understanding of the molecular structure and dynamics acs.orgman.ac.uksouthampton.ac.uk. Multinuclear NMR spectroscopy involves studying nuclei other than just ¹H and ¹³C man.ac.uksouthampton.ac.uk.
¹H NMR spectra of fluorinated compounds can show complex splitting patterns due to coupling with fluorine atoms wikipedia.orgaiinmr.com. Analyzing these patterns helps in determining the number and environment of protons adjacent to fluorine atoms.
¹³C NMR is crucial for characterizing the carbon skeleton of organofluorine molecules. The presence of electronegative fluorine atoms significantly influences the chemical shifts of neighboring carbon atoms alfa-chemistry.com. Coupling between ¹³C and ¹⁹F nuclei (¹JCF, ²JCCF, ³JCCCF, etc.) provides direct evidence of carbon-fluorine bonds and can help in assigning carbon signals aiinmr.com.
Multinuclear NMR approaches, combining information from ¹⁹F, ¹H, ¹³C, and other relevant nuclei (like ³¹P or ¹⁵N if present in the molecule), allow for detailed structural assignments and the study of complex molecular systems acs.orgman.ac.uksouthampton.ac.uk. This is particularly valuable for understanding the connectivity, conformation, and interactions of fluorinated molecules southampton.ac.uk. For instance, multinuclear NMR can be used to probe parameters such as oxidation state, complexation geometry, and fluxionality in organometallic complexes containing fluorinated ligands southampton.ac.uk.
Vibrational Spectroscopy (Infrared and Raman) of Carbon-Fluorine Bonds
Infrared (IR) and Raman spectroscopies are complementary techniques that provide information about the vibrational modes of molecules, offering insights into the presence and nature of specific chemical bonds, including the carbon-fluorine bond alfa-chemistry.comamazon.com.
The carbon-fluorine bond exhibits characteristic and relatively narrow IR bands bfh.ch. The high electronegativity of fluorine and the strength of the C-F bond lead to distinct vibrational frequencies wikipedia.orgbfh.ch. The position and intensity of these bands in IR and Raman spectra are influenced by the molecular environment and the degree of fluorination bfh.ch.
IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, indicating the presence of heteroatomic elements and functional groups amazon.comslideshare.net. For organofluorine compounds, IR spectra can reveal the presence of C-F stretching vibrations, which typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹), although their exact position depends on the molecular structure and the number of fluorine atoms attached to a carbon.
Raman spectroscopy, on the other hand, measures the inelastic scattering of light by molecular vibrations amazon.comslideshare.net. Raman activity depends on the change in polarizability during a vibration. For C-F bonds, both IR and Raman spectroscopy can be informative, and using both techniques together provides a more complete picture of the vibrational modes scribd.com.
Vibrational spectroscopy is used for identifying organofluorine compounds, confirming the presence of C-F bonds, and studying the effects of fluorination on the vibrational modes of the rest of the molecule bfh.chresearchgate.net. It can be applied to various states of matter, including solids, liquids, and gases slideshare.net. Detailed analysis of IR and Raman spectra, often supported by computational methods, allows for the assignment of specific vibrational bands to particular C-F bonds within a molecule researchgate.net. Derivatization techniques using reactive fluorine gases can also be employed to enhance the selectivity of infrared spectroscopy for certain functional groups bfh.ch.
High-Resolution Mass Spectrometry for Fluorinated Molecular Analysis
Mass spectrometry (MS) is an essential technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of compounds alfa-chemistry.comnumberanalytics.com. High-resolution mass spectrometry (HRMS) offers increased mass accuracy, enabling the determination of precise elemental formulas, which is particularly valuable for complex organofluorine molecules pfasolutions.orgalsglobal.comnih.govacs.org.
In HRMS, techniques like time-of-flight (TOF) or Orbitrap™ mass analyzers are used to achieve high mass resolution alsglobal.comnih.gov. This allows for the differentiation of ions with very similar nominal masses, which is common in organic chemistry due to the presence of various isotopes.
For organofluorine compounds, HRMS can be used for both targeted and non-targeted analysis pfasolutions.orgnih.gov. Targeted analysis involves searching for specific known fluorinated compounds, while non-targeted screening aims to identify a wider range of potentially unknown fluorinated substances in a sample pfasolutions.orgnih.govacs.org.
Coupling HRMS with separation techniques like liquid chromatography (LC-HRMS) is a powerful approach for analyzing complex mixtures containing organofluorine compounds pfasolutions.orgnih.govacs.org. LC separates the components of a mixture before they enter the mass spectrometer, reducing matrix effects and improving the quality of the mass spectra pfasolutions.org. HRMS can provide accurate mass measurements and fragmentation patterns that aid in postulating the structures of unknown fluorinated compounds pfasolutions.orgalsglobal.com.
Mass spectra of fluorocarbons can differ significantly from their hydrocarbon analogs nist.gov. For instance, in perfluoroparaffins, the most abundant ion is often CF₃⁺, and molecular ions may be very small or absent nist.gov. Fragmentation patterns in electron ionization mass spectrometry of fluorocarbons tend to produce ions of the formula CₙF₂ₙ₊₁⁺ or CₙF₂ₙ₋₁⁺ depending on the structure (paraffins vs. cyclics) nist.gov.
HRMS is increasingly used in environmental science for detecting and identifying per- and polyfluoroalkyl substances (PFAS), a large class of organofluorine compounds pfasolutions.orgalsglobal.comnih.govacs.orgpnas.org. The ability to obtain accurate mass data is critical for identifying the many thousands of PFAS compounds for which analytical standards may not be available alsglobal.com. Recent advancements include using machine learning with HRMS data to predict ionization efficiency and quantify PFAS suspects lacking standards nih.govacs.org. Tandem mass spectrometry (MS/MS), where selected ions are fragmented and the fragments are analyzed, can provide more detailed structural information pfasolutions.orgacs.org.
X-ray Diffraction Studies of Organofluorine Crystal Structures
X-ray Diffraction (XRD) is a technique used to determine the arrangement of atoms within a crystalline solid, providing precise information about molecular structure, bond lengths, bond angles, and crystal packing alfa-chemistry.com. For organofluorine compounds that can be obtained as single crystals, single-crystal X-ray diffraction is a definitive method for structural characterization alfa-chemistry.commdpi.comrsc.orgnih.gov.
XRD studies of organofluorine crystal structures provide detailed three-dimensional information about the molecule, confirming connectivity and stereochemistry mdpi.com. This is particularly useful for complex fluorinated molecules where spectroscopic data alone might not be sufficient for unambiguous structural assignment.
The presence of fluorine atoms can influence the crystallization behavior and crystal packing of organic molecules due to the unique properties of the carbon-fluorine bond, such as its polarity and van der Waals interactions wikipedia.org. XRD can reveal these effects on the solid-state structure.
Powder X-ray diffraction can be used to study the crystalline phases of organofluorine compounds and materials, such as fluorinated polymers or composites fluorine1.ruresearchgate.net. It can provide information about crystallinity, unit cell parameters, and the presence of different crystalline forms. For example, powder XRD has been used to study the structural changes in fluorene (B118485) (a non-fluorinated compound, but the technique is applicable to crystalline organofluorines) under high pressure researchgate.net.
XRD studies have been successfully applied to characterize the structures of various fluorinated compounds, including fluorine-functionalized ligands and metal complexes mdpi.com. It can also be used in conjunction with other techniques like NMR and IR spectroscopy to provide a comprehensive structural analysis mdpi.com. In some cases, XRD has been used to confirm the presence of fluorine in metal clusters formed from the extraction of fluorine from organofluorine molecules rsc.org.
Advanced Spectroscopic Techniques for Fluorine Detection (e.g., Laser-Induced Breakdown Spectroscopy - LIBS, Carbon-Fluorine Spectroscopy - CFS)
Beyond the more common spectroscopic methods, advanced techniques are being developed and applied for the specific detection and analysis of fluorine, particularly in complex matrices or for rapid screening.
Laser-Induced Breakdown Spectroscopy (LIBS) is an atomic emission spectroscopy technique that uses a high-energy laser pulse to create a plasma from a sample sciaps.com. The light emitted by the excited atoms in the plasma is then analyzed to determine the elemental composition of the sample sciaps.com. LIBS can detect light elements, including fluorine, which are challenging for some other elemental analysis techniques like X-ray fluorescence (XRF) sciaps.com. Handheld LIBS analyzers have been explored for rapid screening and quantification of fluorine in various materials, such as food packaging, as a marker for the potential presence of organofluorine compounds like PFAS sciaps.com.
Carbon-Fluorine Spectroscopy (CFS), also known as Spectro-Fluor®, is a patented technology specifically designed for the sensitive and specific detection of carbon-fluorine bonds omicsonline.orgomicsonline.org. This technique aims to identify and quantify C-F bonds in various samples, including pure compounds, complex materials, and potentially in vivo for tracing fluorinated molecules omicsonline.orgomicsonline.org. CFS can serve as a molecular tag for applications in medicinal chemistry and oncology, such as screening, tracing, and analytical characterization of fluorinated drugs and biomolecules omicsonline.orgomicsonline.org. While the specific details of the spectroscopic principle of CFS are not extensively described in the search results, it is presented as a method that directly targets the C-F bond omicsonline.orgomicsonline.orgcore.ac.uk.
These advanced techniques complement traditional spectroscopic and structural methods, offering capabilities for rapid detection, in-situ analysis, or specific targeting of the carbon-fluorine bond, which are valuable for research, quality control, and environmental monitoring of organofluorine compounds.
Theoretical and Computational Chemistry of Organofluorine Systems
Density Functional Theory (DFT) Investigations of Electronic Structures and Properties
For instance, DFT has been applied to study series of fluorine-substituted phenylthiophenes (FPTs) to understand the impact of the number and position of fluorine atoms on their structural, electronic, and energetic properties. researchgate.net These calculations can reveal how fluorine substitution fine-tunes the properties of monomers and affects the conjugated systems in oligomers, influencing characteristics relevant to applications like electrochemical charge storage. researchgate.net
DFT is also employed to investigate the properties of fluorinated cations, highlighting how the stability of these reactive intermediates is affected by the degree of fluorine substitution. numberanalytics.com The high electronegativity of fluorine atoms significantly influences the reactivity of these cations, making them highly electrophilic. numberanalytics.com
Furthermore, DFT studies, including periodic DFT calculations, are used to explore intermolecular interactions in fluorinated organic crystals, such as C-F⋯F-C and C-H⋯F-C interactions. rsc.org These studies help to understand the nature and strength of these weak interactions and their role in determining crystal packing and supramolecular assembly. rsc.org Assessing the performance of different DFT functionals is also an active area of research to ensure accurate predictions of structural, electronic, and lattice dynamical properties of fluoride (B91410) and oxyfluoride compounds. aps.org
Quantum Chemical Calculations of Carbon-Fluorine Bond Energies and Reactivity Profiles
The carbon-fluorine (C-F) bond is known for its exceptional strength, yet its reactivity can vary significantly depending on the molecular environment. Quantum chemical calculations are essential for quantifying C-F bond energies and elucidating the factors that influence the reactivity profiles of organofluorine compounds.
High-level quantum chemical methods, such as DLPNO-CCSD(T)/CBS calculations, are used to predict C-F bond dissociation energies (BDEs) in perfluoroalkyl substances (PFAS). acs.org These calculations provide benchmark data for assessing the accuracy of more computationally efficient methods like DFT. Studies have shown that DFT prediction errors for C-F BDEs can increase with the degree of fluorination and system size, highlighting the need for carefully selected computational methods. acs.org
The variability of C-F bond strengths in fluorinated materials, such as fluorinated graphenes, has been investigated computationally. researchgate.net The strength of the C-F bond can vary significantly depending on the configuration of fluorine ad-atoms, influencing the formation of specific structural motifs during fluorination and defluorination processes. researchgate.net
Quantum chemical calculations also play a role in understanding the reactivity of C-F bonds in the presence of transition metal centers, revealing how fluorine substitution can influence the competition between C-F and C-H bond activation. nih.gov These studies provide insights into the energetics and mechanisms of reactions involving the cleavage of strong C-F bonds. nih.gov
Molecular Dynamics Simulations of Fluorinated Systems in Solution and Solid States
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and ions in various phases, including solutions and solid states. For fluorinated systems, MD simulations can provide insights into solvation, diffusion, aggregation, and phase transitions.
MD simulations have been employed to study the behavior of fluorinated systems in solution, such as the solvation of salts in fluorinated solvents like fluorinated ethylene (B1197577) carbonate. acs.org These simulations can reveal how fluorination affects the interactions between ions and solvent molecules, influencing the structural and transport properties of electrolytes. acs.org
In the solid state, MD simulations are used to investigate the motion of fluoride ions in solid electrolytes, such as lead-tin fluoride compounds. researchgate.net These simulations can help to understand the conduction mechanisms and the influence of factors like dopant atoms on ion diffusion. researchgate.netcijournal.ru MD simulations, sometimes combined with DFT calculations, are also used to study the impact of temperature-dependent aggregation in solution on the solid-state packing and electronic properties of fluorinated polymers used in organic photovoltaics. rsc.org
Computational Prediction of Spectroscopic Signatures and Reaction Pathway Energetics
Computational methods are increasingly used to predict spectroscopic properties and the energetics of reaction pathways for organofluorine compounds, aiding in experimental characterization and the understanding of reaction mechanisms.
Computational prediction of spectroscopic signatures, particularly 19F NMR chemical shifts, is valuable for the identification and characterization of fluorinated compounds and reaction products. nih.govresearchgate.net DFT-based procedures have been developed and evaluated for their accuracy in predicting 19F NMR shifts, even for complex molecules and in different solvation environments. researchgate.netnih.govresearchgate.net These computational predictions can assist in assigning experimental NMR signals and identifying unknown fluorinated species. nih.govresearchgate.net
Computational chemistry is also crucial for predicting and elucidating reaction mechanisms and determining the energetics of reaction pathways involving organofluorine compounds. oregonstate.educsmres.co.uk By calculating the energies of reactants, intermediates, transition states, and products, computational methods can reveal the lowest energy pathways and provide insights into the feasibility and selectivity of chemical transformations. oregonstate.edu This includes studying reactions like the atmospheric oxidation of fluorinated compounds or the activation of C-F bonds by various reagents. copernicus.orgthieme-connect.de Enthalpy comparisons for different bonds can help in understanding bond cleavage sites and mechanisms during rate-determining steps. nih.gov
In Silico Design and Optimization of Novel Fluorinated Molecular Scaffolds
Computational approaches, collectively referred to as "in silico" methods, play a significant role in the design and optimization of novel fluorinated molecular scaffolds with desired properties. These methods allow for the virtual screening and modification of molecular structures before costly and time-consuming synthesis and experimental evaluation.
In silico molecular docking is a widely used technique in drug design and discovery to predict the binding affinity of ligands to target proteins. jscimedcentral.com This is particularly relevant for the design of fluorinated pharmaceuticals, where fluorine substitution can profoundly impact binding interactions. jscimedcentral.comnih.gov Computational tools can guide drug design strategies to optimize the structure of fluorinated ligands for improved potency and selectivity. jscimedcentral.com
Beyond docking, integrated in silico methods, including machine learning approaches, are being developed and applied for the design and optimization of novel drug candidates with fluorinated components. nih.govresearchgate.net These methods can help in predicting various properties and identifying promising molecular scaffolds for synthesis. nih.gov Computational methods also contribute to the design of functional fluorinated materials by enabling the prediction and tuning of their properties. aps.orgtandfonline.com The optimization of synthetic routes to fluorinated compounds can also be guided by computational studies of reaction mechanisms and energetics. oregonstate.edu
Synthesis and Properties of Advanced Fluorine Containing Materials
Fluorinated Polymers and Resins for High-Performance Applications
Fluorinated polymers and resins are widely recognized for their outstanding performance characteristics, making them indispensable in demanding applications. The introduction of fluorine atoms into polymer structures significantly enhances properties such as chemical resistance, thermal stability, weatherability, and electrical insulation. researchgate.netmdpi.compageplace.desciengine.comresearchgate.net
Synthesis of fluorinated polymers often involves the polymerization of fluorinated monomers through various techniques, including free radical polymerization, coordination-insertion polymerization, and ring-opening metathesis polymerization. researchgate.net For instance, free radical copolymerization of fluorinated (meth)acrylate monomers can yield polymers with improved solubility and processability. researchgate.net Direct fluorination with gaseous fluorine is another method, although it can sometimes affect the bulk properties of the polymer. bohrium.com Fluorinated polyurethanes (FPUs), for example, are synthesized by designing fluorochemicals as hard segments, soft segments, or additives, and adjusting the production process. mdpi.comresearchgate.net The high bond energy of the C-F bond (485.67 kJ/mol compared to 332 kJ/mol for C-C) is a key factor contributing to their enhanced thermal and chemical stability. mdpi.com
These polymers find applications in areas requiring high durability and specific surface properties. Examples include coatings resistant to weathering, heat, and flames, materials for aerospace and biomedical industries requiring hydrophobicity and biocompatibility, flexible electrodes, and components in energy storage devices like capacitors and lithium batteries. researchgate.netmdpi.comsciengine.comresearchgate.net The incorporation of fluorinated groups can lead to low dielectric constants and dissipation factors, low water absorption, and improved durability in moist environments. cnrs.fr
Data on the properties of fluorinated polymers often highlights their thermal stability and dielectric performance. For example, fluorinated epoxy resins based on 1,1-bis(4-glycidylesterphenyl)-1-(3'-trifluoromethylphenyl)-2,2,2-trifluoroethane (BGTF) cured with hexahydro-4-methylphthalic anhydride (B1165640) (HMPA) exhibit glass transition temperatures of 170–175 °C and thermal decomposition temperatures (at 5% weight loss) of 370–382 °C in nitrogen. These resins also show dielectric constants lower than 3.3 and dissipation factors lower than 2.8 × 10⁻³ cnrs.fr.
Fluoroalkylated Ionic Liquids: Synthesis and Properties
Fluoroalkylated ionic liquids (FILs) are a class of ionic liquids that incorporate fluoroalkyl chains within their cation or anion structure. These compounds are salts that are liquid at relatively low temperatures, typically below 100 °C, and often below room temperature. sigmaaldrich.com Their unique properties, such as negligible vapor pressure, non-flammability, high thermal and electrochemical stability, and tunable solvency, make them attractive for various applications. sigmaaldrich.com
The synthesis of FILs often involves the direct alkylation of an amine or phosphine (B1218219) with a fluoroalkyl halide, followed by anion exchange. rsc.org Another approach involves the combination of bis(fluoroalkanesulfon)amide anions with imidazolium (B1220033) cations. cas.cn The introduction of fluoroalkyl chains can influence the physicochemical properties of ionic liquids, including density, viscosity, and refractive index. researchgate.net Studies have shown that the presence of fluoroalkyl chains can increase dispersion forces and influence hydrogen bond interactions between the cation and anion. researchgate.net
FILs can exhibit high densities, ranging from 1.596 to 1.924 g/cm³ for some fluoroalkyl-functionalized imidazolium-based ionic liquids. escholarship.org They also demonstrate good short-term thermal stability, with decomposition temperatures ranging from 215 °C to 320 °C in air for certain clicked salt products. escholarship.org The viscosity of FILs can be influenced by the nature of both the anion and the cation, with elongation of the fluoroalkyl chain sometimes increasing viscosity. cas.cn
Optoelectronic Materials: Fluorinated Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)
Fluorine chemistry plays a significant role in the development of advanced optoelectronic materials, particularly in the fields of liquid crystals (LCs) and Organic Light-Emitting Diodes (OLEDs). The incorporation of fluorine atoms into the molecular structures of these materials allows for precise tuning of their electronic and optical properties.
Fluorinated liquid crystals are widely used in displays due to the advantageous effects of fluorine substitution on their properties. tandfonline.comresearchgate.net The high electronegativity of fluorine atoms, when inserted into aromatic rings, significantly modifies the dipole moment, influencing behavior, binding affinities, and optoelectronic properties. researchgate.net Fluorine substitution can affect melting points, mesophase morphology, transition temperatures, dielectric anisotropy, optical anisotropy, and visco-elastic properties. researchgate.netbeilstein-journals.org Lateral fluorine substitution in benzoxazole (B165842) liquid crystals, for instance, has been shown to increase the dielectric anisotropy of LC mixtures. mdpi.com Novel fluorinated liquid crystalline compounds with ester linkages and alkyl chains have been synthesized, exhibiting broad nematic phases and large negative dielectric anisotropies, making them suitable for vertically aligned liquid crystal displays (VA-LCDs). tandfonline.com
In OLEDs, fluorination is a strategy used to enhance performance by adjusting electron-withdrawing properties and electron affinity, modifying molecular orientation, and improving electron-transporting characteristics. acs.orgmdpi.com Introducing strongly electronegative fluorine or fluorine-containing groups into the core of aromatic polymers is a useful approach. acs.org Fluorinated poly(p-phenylenevinylene)s (PPVs), for example, have been synthesized, and the position and number of fluorine atoms on the conjugated backbone influence their optical behavior. mdpi.com Fluorination of double bonds in arylenevinylenes can cause a significant blue shift in absorption and emission spectra. mdpi.com Fluorinated host materials, such as a fluorinated 9,9'-spirobifluorene derivative, have been developed for blue fluorescent OLEDs, demonstrating high thermal stability and good device performance. optica.org
Two-Dimensional Fluorinated Materials (e.g., Fluorographene)
Two-dimensional (2D) fluorinated materials, such as fluorinated graphene (fluorographene), have attracted considerable attention due to their unique structures and tunable properties arising from the presence of carbon-fluorine bonds. bohrium.comnih.govnih.govresearchgate.net Fluorographene, a derivative of graphene, combines a 2D layer structure with a wide bandgap and high stability. nih.govnih.gov
The synthesis of fluorinated graphene can be achieved through methods including direct fluorination and exfoliation techniques. nih.govnih.govresearchgate.net Direct fluorination using gases like XeF₂ is a common technique that allows for the preparation of fluorographene with different fluorinated structures. nih.gov Exfoliating fluorinated graphite (B72142) can also yield 2D fluorinated graphene. nih.gov The resulting material can exhibit various types of C-F bonds (covalent, semi-ionic, and ionic) and tunable fluorine-to-carbon (F/C) ratios, which are controlled by the synthetic method. nih.govnih.govresearchgate.net
The properties of fluorographene are strongly dependent on the type and amount of C-F bonds and the F/C ratio. nih.govnih.govresearchgate.net These materials can exhibit an opened bandgap, high thermal and chemical stability, and tunable electrical properties ranging from semiconducting to insulating behavior. nih.govnih.govresearchgate.netrsc.org Fluorographene is also known for its extreme hydrophobicity. rsc.org Potential applications for fluorographene include energy conversion and storage devices, electrochemical sensors, and self-cleaning surfaces. nih.govnih.govresearchgate.netrsc.org
Data on fluorographene properties includes its thermal stability up to 400 °C in an atmospheric environment for material prepared using XeF₂ gas. nih.gov The band gap value can be tuned by the degree of fluorination, with theoretical calculations showing a wide band gap of 2.92 eV for a composition of CF₀.₂₅. rsc.org
Design and Synthesis of Fluorinated Supramolecular Assemblies
The design and synthesis of fluorinated supramolecular assemblies involve the creation of ordered structures through non-covalent interactions between molecules containing fluorinated segments. The unique properties of fluorinated groups, such as their high electronegativity and tendency to undergo specific non-covalent interactions (e.g., C-F···S contacts), play a crucial role in driving the self-assembly process. bohrium.comrsc.orgacs.org
Amphiphiles containing fluorinated segments tend to aggregate in aqueous solutions, forming structures with lower curvature compared to their hydrocarbon analogues. bohrium.comnih.gov This behavior is attributed to the larger diameter of the fluorinated segments. bohrium.comnih.gov A modular approach can be used for the synthesis of fluorinated amphiphiles, allowing for control over the structure and properties of the resulting assemblies. bohrium.comnih.gov Different chemical linkers can influence the aggregation behavior, leading to the formation of various structures like multivesicular and unilamellar vesicles. bohrium.comnih.gov
Fluorine substitution can impart specific polarity to molecules, influencing their assembly. For instance, selectively fluorinated cyclohexanes with strategic fluorine placement can exhibit highly polar properties, leading to electrostatic attraction and stacking in the solid state. rsc.org This predisposition for polar molecules to assemble in ordered structures holds promise for designing soft materials with specific polar properties, such as polar liquid crystals. rsc.org
The design principles often involve leveraging fluorine-assisted noncovalent interactions to direct the assembly of hierarchical superstructures from discrete molecular components. acs.org This approach can lead to materials with interesting functional properties, including those relevant to charge transfer processes in self-assembled structures. acs.org
Applications of Organofluorine Compounds Non Clinical/non Safety
Advanced Materials Science Applications
The strong carbon-fluorine bond, one of the strongest in organic chemistry, provides organofluorine compounds with exceptional stability, making them ideal for use in high-performance materials. wikipedia.orgnih.gov These materials find applications in diverse areas ranging from consumer goods to specialized industrial components. researchgate.net
Fluoropolymers are a class of fluorocarbon-based polymers with strong carbon-fluoride bonds that are in high demand for industrial coatings due to their desirable qualities. coatingsystems.com These coatings are known for their excellent non-stick properties, reduced friction, corrosion resistance, and ability to withstand high temperatures. coatingsystems.com Furthermore, they are electrical insulators. coatingsystems.com
Common examples of fluoropolymers used in coatings include polytetrafluoroethylene (PTFE), tetrafluoroethylene/hexafluoroethylene copolymers (FEP), and TFE/perfluoroalkyl vinyl ether copolymers (PFA). Polyvinylidene fluoride (B91410) (PVDF) is another well-known fluoropolymer resin used for coatings, often blended with acrylic resin. While traditional fluoropolymers often require high processing temperatures, limiting their application, newer developments like fluoroethylene vinyl ether (FEVE) copolymers have addressed these shortcomings. FEVE resins are formed by the copolymerization of a fluoroethylene monomer with a vinyl ether monomer, allowing for modification of physical properties such as gloss, flexibility, and adhesion.
The applications of these coatings are widespread. In the automotive industry, they prevent friction and corrosion on car parts like ball bearings and gears. coatingsystems.com The food industry utilizes fluoropolymer coatings on molds and trays to prevent sticking and facilitate cleaning in the production of various food items. coatingsystems.com Printing and packaging factories also use these coatings on equipment to prevent sticking and for easier cleaning. coatingsystems.com Fluoropolymer films, such as NEOFLON, offer outstanding chemical resistance, transparency, and heat resistance, finding use in applications like anti-corrosive linings, composite part mold release, and cable insulation. daikinchemicals.com
Table 1: Properties and Applications of Common Fluoropolymer Coatings
| Fluoropolymer | Key Properties | Common Applications |
|---|---|---|
| PTFE | Excellent non-stick, low friction, high temperature resistance | Cookware, industrial linings, cable insulation |
| PVDF | Excellent weatherability, chemical resistance | Architectural coatings, chemical processing equipment |
| FEP | Good transparency, flexibility, melt-processability | Wire and cable insulation, linings for pipes (B44673) and vessels |
| PFA | High temperature resistance, chemical inertness | Semiconductor industry, linings for chemical equipment |
| FEVE | Excellent weatherability, gloss retention, curable at ambient temperatures | Architectural coatings, automotive finishes, aerospace coatings |
Organofluorine compounds, particularly perfluorocarbons (PFCs), are utilized as dielectric materials and for electrical insulation due to their high dielectric strength and resistivity, combined with low dielectric loss. f2chemicals.comaip.org These properties make them suitable for use in high-voltage applications. f2chemicals.com Gaseous fluorocarbons have shown dielectric strengths equal to or greater than sulfur hexafluoride, a common gaseous insulator. aip.org
Fluoropolymer films like Teflon™ perfluoroalkoxy (PFA) have been evaluated for use as a dielectric material in high-temperature, high-voltage capacitors. nasa.gov The presence of fluorine in polymers enhances their dielectric characteristics and improves thermal insulation. aps-coatings.com For instance, polyvinylidene fluoride (PVDF) was initially used for its electrical insulation properties. aps-coatings.com The vapours of some fluorocarbon liquids also have exceptionally low permittivity. f2chemicals.com
The combination of high dielectric strength with low viscosity in liquid fluorocarbons is a unique property that makes them efficient coolants in electrical equipment where they can be readily pumped. f2chemicals.com
Catalysis: Fluorinated Ligands and Catalysts in Chemical Transformations
The introduction of fluorine into ligands used in metal-catalyzed reactions can significantly influence the catalyst's performance. rsc.orgnih.gov Fluorinated ligands can alter the electronic and steric properties of a catalyst, leading to enhanced reactivity and stereoselectivity. rsc.org Fluorine's high electronegativity can create electronically deficient metal centers, which can be beneficial for certain catalytic transformations. rsc.org
The development of fluorinated ligands has been a key area of research, with various synthetic approaches being established to create perfluoroalkylated arylphosphines, which are widely used in homogeneous catalysis. liv.ac.uk These ligands have been successfully employed in catalysis in non-traditional solvents like supercritical CO2 and fluorous solvents. liv.ac.uk
Fluorinated metal complexes, where fluorine atoms or fluoro-containing groups are introduced to the ligand, can exhibit altered activity and selectivity. The introduction of fluorine can increase the spatial volume of the ligand and enhance its electron-withdrawing properties, which in turn reduces the electron cloud density at the metal center. This has led to the development of a variety of fluorinated metal complex catalysts, including those based on ruthenium, cobalt, nickel, iridium, titanium, and iron. Furthermore, fluorinated metal-organic frameworks (F-MOFs), synthesized from fluorine-containing ligands and metal ions, are being explored for their potential to exhibit increased catalytic activity, thermal stability, and gas affinity compared to their non-fluorinated counterparts.
The strategic placement of fluorine in a catalyst can lead to more efficient and selective chemical processes, which is of great interest for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. beilstein-journals.orgcriver.com
Agrochemicals: Fluorine in Crop Protection and Herbicide Development
The incorporation of fluorine into the molecular structure of agrochemicals has become a vital strategy in the development of modern crop protection products. researchgate.netnih.gov Fluorine-containing compounds represent a significant and growing portion of the commercial agrochemical market. researchgate.netchimia.ch The introduction of fluorine can lead to improvements in efficacy, environmental safety, and economic viability. researchgate.net
The presence of fluorine can enhance a molecule's metabolic stability, lipophilicity, and ability to bind to target receptors. researchgate.netnih.gov For instance, the carbon-fluorine bond is the strongest single bond in organic chemistry, which can make insecticides less susceptible to enzymatic breakdown by pests. researchgate.net Fluorination can also increase the uptake of insecticides by enhancing cell membrane permeability. researchgate.net
Approximately 30% of all agrochemicals contain at least one fluorine atom. researchgate.net The most common fluorine-containing groups in agrochemicals are aromatic fluorine and aromatic trifluoromethyl groups. researchgate.net The strategic placement of fluorine can have a dramatic effect on the biological activity of a compound. chimia.ch A significant number of recently developed agrochemical candidates with novel modes of action contain new fluorinated substituents. nih.gov
Table 2: Impact of Fluorination on Agrochemical Properties
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Biological Efficacy | Often increased | Enhanced binding to target sites, improved transport properties. researchgate.net |
| Metabolic Stability | Increased | The strong C-F bond is resistant to enzymatic cleavage. researchgate.net |
| Lipophilicity | Can be modified | Influences membrane permeability and transport within the organism. researchgate.netnih.gov |
| Binding Affinity | Can be improved | Altered electronic interactions with the target protein. nih.gov |
Analytical Chemistry: Fluorinated Probes and Tracers for Chemical Analysis
In analytical chemistry, fluorinated compounds are utilized as probes and tracers for the detection and imaging of various analytes. nih.govyoutube.comrsc.org The unique properties of fluorine, particularly the isotope ¹⁹F, make it a useful nucleus for nuclear magnetic resonance (NMR) spectroscopy and imaging, as it has a high gyromagnetic ratio and is 100% naturally abundant.
Fluorescent probes containing fluorine are designed for the selective detection of specific ions or molecules. For example, a fluorescent probe for fluoride ions has been developed that exhibits a rapid response time. nih.gov These probes often work through a mechanism where the analyte induces a change in the fluorescence properties of the probe, allowing for quantitative analysis. nih.gov
Fluorinated tracers have also become essential tools in biological imaging, enabling the real-time observation of dynamic processes within living cells. youtube.com By incorporating environmentally responsive fluorophores into sensor matrices, researchers have developed highly sensitive probes for detecting various parameters in situ. youtube.com Furthermore, perfluorinated probes are used in chemical proteomics to enrich and isolate specific proteins from complex biological samples. acs.org
Environmental Analysis and Fate of Organofluorine Compounds
Methodologies for Total Fluorine (TF) Analysis in Environmental Matrices
Commonly used methods for TF analysis include:
Combustion Ion Chromatography (CIC): This is a widely used and robust technique for determining total fluorine. acs.orgqa-group.com The sample undergoes high-temperature combustion, which converts all fluorine-containing compounds into hydrogen fluoride (B91410) (HF). qa-group.comeag.com The resulting gases are then collected in an absorption solution, and the fluoride ions are quantified using ion chromatography. qa-group.comeag.comelementallab.co.uk CIC is applicable to a wide range of environmental samples, including water, soil, and consumer products. acs.orgqa-group.comqa-group.com
Instrumental Neutron Activation Analysis (INAA): INAA is a nuclear technique that can be used for the determination of total fluorine in various matrices, including biological and environmental samples. acs.org
Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy: PIGE is a non-destructive surface analysis technique that quantifies elemental fluorine by bombarding the sample with an accelerated proton beam and measuring the emitted gamma rays. norden.orgacs.org It is particularly useful for rapid screening of solid materials. norden.orgnd.edu
These methods are instrumental in providing an initial, broad assessment of fluorine contamination, which can then guide more specific analyses. acs.org
Detection and Quantification of Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF)
To specifically measure the organic fluorine content, which is often of greater environmental concern due to the persistence and potential toxicity of many organofluorine compounds, methods to separate it from inorganic fluorine are necessary. norden.org Two key parameters used are Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF). norden.organalytik-jena.com
Extractable Organic Fluorine (EOF): EOF represents the fraction of organic fluorine that can be extracted from a sample using a solvent. norden.orgqa-group.com This method is applicable to various matrices, including solids and tissues. sgsaxys.com The extraction is often performed using solid-phase extraction (SPE) cartridges. phenomenex.com The resulting extract is then typically analyzed by CIC to determine the fluorine content. norden.org EOF analysis is noted for having lower blank levels compared to AOF. teinstruments.com
Adsorbable Organic Fluorine (AOF): AOF measures the organic fluorine that adsorbs onto a material, typically activated carbon. norden.orgteinstruments.com An aqueous sample is passed through a column containing the adsorbent, which captures the organofluorine compounds. sgsaxys.comshimadzu.com After rinsing to remove inorganic fluoride, the adsorbent is combusted, and the resulting fluoride is quantified by ion chromatography. sgsaxys.comshimadzu.com The US Environmental Protection Agency (EPA) has published a draft method (EPA Method 1621) for AOF analysis in aqueous matrices. teinstruments.comshimadzu.com
Advanced Analytical Techniques for Trace Fluorine Detection
The detection of organofluorine compounds at trace levels in the environment requires highly sensitive analytical methods. cdc.gov Besides the chromatographic techniques mentioned above, other advanced methods are employed.
Combustion Ion Chromatography (CIC): As previously discussed, CIC is a powerful technique for total fluorine, EOF, and AOF analysis. norden.orgqa-group.com Its sensitivity allows for the detection of low levels of organofluorine contamination. norden.org The detection limit is influenced by factors such as the sample loop volume in the ion chromatograph. acs.org
¹⁹F-Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy: ¹⁹F-NMR is a highly specific and powerful tool for the analysis of organofluorine compounds. numberanalytics.comnumberanalytics.com It provides detailed structural information and can be used for both qualitative and quantitative analysis without the need for reference standards for every compound. numberanalytics.comscholaris.ca The fluorine-19 nucleus is naturally 100% abundant and highly sensitive to NMR detection, making this technique particularly suitable for organofluorine analysis. numberanalytics.comwikipedia.orgdss.go.th Recent developments have pushed the detection limits of ¹⁹F-NMR to the parts-per-trillion level for some compounds. scholaris.ca It is considered a valuable complementary tool to mass spectrometry. scholaris.ca
These advanced techniques are critical for research into the fate and transport of organofluorine compounds and for monitoring their presence in the environment at very low concentrations. acs.orgnumberanalytics.com
Biogeochemical Cycling of Natural Fluorine and Organofluorine Compounds
While anthropogenic sources are a major focus, it is important to understand the natural cycling of fluorine to provide context for environmental contamination.
Natural Sources of Fluorine: The primary natural source of fluorine is the weathering of rocks and minerals in the Earth's crust, such as fluorite and apatite. wikiwand.comwikipedia.orgmdpi.com Volcanic activity and marine aerosols also contribute to the natural fluorine cycle. wikipedia.orgmdpi.com
Natural Organofluorine Compounds: The biosynthesis of organofluorine compounds in nature is rare. wikipedia.orgtcichemicals.com However, a few plants and microorganisms are known to produce them. wikipedia.orgresearchgate.net The most well-known example is monofluoroacetic acid, a highly toxic compound found in certain plants as a defense mechanism. wikipedia.orgtcichemicals.com Some ω-fluoro fatty acids are also produced naturally. tcichemicals.com There is also evidence of the formation of fluoroalkanes in volcanic gases under high-temperature conditions. tcichemicals.comresearchgate.net
Biogeochemical Processes: Fluorine is transported through the environment primarily by rivers to the oceans. wikiwand.comwikipedia.org It can be removed from the water column by deposition in sediments. wikiwand.comresearchgate.net Microbes are believed to play a role in the biogeochemical cycling of fluorine. doaj.org Anthropogenic activities have significantly altered the global fluorine cycle, more than doubling the flux of fluorine to the atmosphere and rivers. researchgate.net
The following table provides a summary of the analytical techniques discussed:
| Analytical Technique | Analyte(s) | Principle | Application | References |
| Combustion Ion Chromatography (CIC) | Total Fluorine (TF), EOF, AOF | High-temperature combustion converts fluorine to HF, which is quantified by ion chromatography. | Screening for total and organic fluorine in various environmental matrices. | norden.orgacs.orgqa-group.comeag.com |
| Instrumental Neutron Activation Analysis (INAA) | Total Fluorine (TF) | Nuclear technique that measures gamma rays emitted from a sample after neutron bombardment. | Elemental analysis of fluorine in various samples. | acs.org |
| Particle-Induced Gamma-Ray Emission (PIGE) | Total Fluorine (TF) | A proton beam excites atoms in the sample, and the emitted gamma rays specific to fluorine are measured. | Non-destructive surface analysis of solid materials. | norden.orgacs.orgnd.edu |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Specific ionic organofluorine compounds | Separates compounds based on their affinity for a stationary phase and identifies them by their mass-to-charge ratio. | Targeted analysis and quantification of known organofluorine compounds. | acs.orgramboll.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile and semi-volatile organofluorine compounds | Separates volatile compounds in a gaseous mobile phase and identifies them by their mass-to-charge ratio. | Analysis of volatile organofluorine compounds. | norden.orgnumberanalytics.com |
| ¹⁹F-Nuclear Magnetic Resonance (¹⁹F-NMR) | All fluorine-containing compounds | Measures the resonance of fluorine-19 nuclei in a magnetic field to provide structural and quantitative information. | Non-targeted analysis and structural elucidation of organofluorine compounds. | numberanalytics.comnumberanalytics.comscholaris.ca |
Future Directions and Emerging Research Avenues in Organofluorine Chemistry
Sustainable and Green Synthesis Methodologies for Fluorinated Compounds
The synthesis of fluorinated compounds has traditionally relied on harsh reagents and energy-intensive processes. researchgate.net Conventional methods often use hazardous materials like elemental fluorine (F₂) or hydrofluoric acid (HF), which pose significant safety and environmental risks. numberanalytics.com Recognizing these drawbacks, the field is shifting towards green chemistry principles aimed at developing safer, more efficient, and environmentally benign fluorination techniques. researchgate.netnumberanalytics.com
Key characteristics of green fluorination include the use of less toxic reagents, minimizing waste, high atom economy, and employing mild reaction conditions. numberanalytics.com Recent progress has centered on several innovative strategies:
Catalytic Fluorination: Transition metal and organocatalytic systems are being developed to facilitate fluorination under milder conditions, reducing the need for stoichiometric amounts of harsh reagents. numberanalytics.com For example, palladium-catalyzed C-H fluorination allows for the direct insertion of fluorine into a molecule, which is a highly efficient strategy. chinesechemsoc.orgbeilstein-journals.org
Electrochemical Fluorination: This method uses electricity to drive the fluorination process, often in the presence of a fluoride (B91410) salt like potassium fluoride (KF). numberanalytics.comshibaura-it.ac.jp It represents a reagent-free approach that can be performed under mild conditions and offers potential for scalability. numberanalytics.com
Photocatalytic Fluorination: Harnessing light energy to initiate fluorination reactions is a rapidly growing area. numberanalytics.com This technique offers high selectivity and can be conducted under gentle conditions, as demonstrated by methods like decatungstate photocatalysis for the fluorination of C-H bonds. numberanalytics.com
Safer Reagent Development: Researchers are creating new, bench-stable fluorinating agents that are easier and safer to handle than traditional ones. nih.gov In 2024, a research group from Osaka University developed a method to synthesize sulfonyl fluorides from readily available thiols and disulfides using safer reagents, producing only non-toxic salts as by-products. asiaresearchnews.comsciencedaily.com
These sustainable approaches are critical for reducing the environmental footprint of producing essential fluorinated materials and pharmaceuticals. researchgate.net
Innovations in Fluorination Reagents and Catalytic Systems
The ability to precisely and efficiently introduce fluorine into a molecule is fundamental to organofluorine chemistry. chinesechemsoc.org Continuous innovation in reagents and catalysts is therefore a central theme of ongoing research. cas.cnnumberanalytics.com
Key areas of development include:
Novel Reagent Design: The development of bench-stable, easily handled electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor was a major advance. nih.govacs.org More recent research focuses on creating even more selective and safer reagents. For example, researchers at Shibaura Institute of Technology have synthesized a new, non-hygroscopic fluorinating agent from potassium fluoride (KF), which is a common and inexpensive salt. shibaura-it.ac.jp This new agent is promising for applications in electrochemical fluorination. shibaura-it.ac.jp
Advanced Catalytic Systems: The development of catalytic methods has revolutionized fluorination. cas.cn Transition metals like palladium, copper, and iridium are used to catalyze a variety of fluorination reactions, including challenging C-H functionalizations. beilstein-journals.orgresearchgate.net Copper, in particular, has shown a wide range of applications in catalyzing fluorination on various types of substrates. beilstein-journals.org
Asymmetric Fluorination: For pharmaceutical applications, controlling the stereochemistry of a molecule is critical. Significant progress has been made in catalytic enantioselective fluorination, which creates specific 3D arrangements of atoms. numberanalytics.comacs.org Catalysts based on titanium, nickel, and palladium have been developed to produce fluorinated compounds with high enantioselectivity. nih.govacs.org
These innovations are expanding the toolkit available to chemists, enabling the synthesis of increasingly complex and functional fluorinated molecules for medicine and materials science. sioc-f.cn
Harnessing Unique Fluorine Effects for Novel Material Properties
The introduction of fluorine into a material dramatically alters its properties in predictable ways, an area of intense study and exploitation. numberanalytics.com The strong carbon-fluorine bond and fluorine's high electronegativity lead to enhanced thermal stability, chemical resistance, and unique electronic and optical properties. numberanalytics.commdpi.com
Emerging research focuses on leveraging these effects for advanced applications:
Fluorinated Nanomaterials: Fluorinated nanotubes are gaining attention for their high electrical and thermal conductivity, making them suitable for electronics and energy storage applications. numberanalytics.com
Advanced Polymers: Fluoropolymers are being developed for a wide range of uses. For example, modifying waterborne polyurethanes with fluorine-containing segments and POSS (Polyhedral Oligomeric Silsesquioxane) as a cross-linking agent has been shown to create materials with excellent hydrophobicity and improved mechanical properties. mdpi.com
Stimuli-Responsive "Smart" Materials: Certain fluorinated polymers, like polyvinylidene fluoride (PVDF) and its copolymers, are electroactive, meaning they respond to electrical or magnetic fields. mdpi.com This property is being harnessed to create materials for controlled drug delivery systems, artificial muscles, and sensors. mdpi.com
The "Fluorous Effect": The tendency of highly fluorinated chains to segregate from non-fluorinated hydrocarbon chains can be used to design self-assembling materials and facilitate the separation and purification of substances. researchgate.net This effect is being explored to improve the design of sorbents for capturing PFAS contaminants from water. researchgate.net
By understanding and controlling the fundamental effects of fluorination, scientists can design next-generation materials with tailored functionalities for high-performance applications. numberanalytics.com
Advanced Spectroscopic and Computational Approaches for Unraveling Complex Fluorinated Systems
As organofluorine systems become more complex, advanced analytical and theoretical tools are required to understand their structure, properties, and behavior. core.ac.uk
Spectroscopic and computational methods are providing unprecedented insights:
Computational Spectroscopy: This field combines quantum chemical calculations with experimental data to interpret complex spectra. core.ac.uk It is crucial for understanding the electronic structure and dynamics of fluorinated molecules, such as predicting how fluorination will affect the properties of liquid crystals or the excited states of fluorescent dyes. researchgate.netmdpi.com
Molecular Modeling and Simulation: Computational methods are essential for predicting the effects of fluorination on protein-ligand binding, which is critical for drug design. fu-berlin.de Accurate force fields are being developed to simulate how fluorinated ligands interact with biological targets, including their influence on surrounding water networks. fu-berlin.de Molecular docking is used to predict the binding mechanisms and affinities of fluorinated drugs. mdpi.com
Advanced NMR Spectroscopy: Fluorine-19 (¹⁹F) NMR is a powerful technique for characterizing organofluorine compounds. Advances in this area help to probe the local environment of fluorine atoms within complex molecules and materials.
Fluorescence Spectroscopy: This technique is widely used to study the interaction of fluorinated molecules with proteins and other biological systems, revealing key binding parameters. mdpi.com
These advanced tools enable a deeper, more predictive understanding of organofluorine chemistry, accelerating the design and discovery of new molecules and materials. core.ac.ukfu-berlin.de
Chemical Approaches to Environmental Remediation and Management of Organofluorine Contaminants
The extreme stability of the carbon-fluorine bond makes many organofluorine compounds, especially PFAS, highly persistent in the environment, leading to widespread contamination. thechemicalengineer.comnih.gov Developing effective methods to remove and destroy these contaminants is a major global challenge and a critical area of research. acs.org
Current and emerging remediation strategies include:
Adsorption: This is a widely used method for removing PFAS from water. Materials like granular activated carbon (GAC) and ion exchange resins are effective, but they can be less efficient for short-chain PFAS and require disposal or regeneration of the saturated material. thechemicalengineer.commdpi.com Research is focused on developing novel sorbents with higher selectivity and capacity. itrcweb.org
Advanced Oxidation Processes (AOPs): These methods use powerful oxidizing agents to break down pollutants. mdpi.com Techniques like electrochemical oxidation and photocatalysis are being investigated for their potential to mineralize PFAS, breaking them down into less harmful substances. mdpi.com
Membrane Filtration: Technologies like reverse osmosis and nanofiltration can physically separate PFAS from water. thechemicalengineer.com While effective, they produce a concentrated waste stream that requires further treatment or disposal. thechemicalengineer.com
Thermal Treatment: High-temperature incineration can destroy PFAS, but it is energy-intensive and carries the risk of incomplete destruction, potentially forming other harmful byproducts. nih.govitrcweb.org
A key future direction is the development of integrated systems that combine different technologies—for example, concentrating the contaminants with an adsorption or filtration method, followed by a destructive technology to eliminate them permanently. thechemicalengineer.comacs.org A class-based approach to remediation, which aims to develop technologies effective for all PFAS, is also gaining traction as a more efficient management strategy. acs.org
Q & A
Q. How can researchers design experiments to investigate fluorane’s chemical properties and reactivity under controlled conditions?
Methodological Answer:
- Step 1: Conduct a systematic literature review to identify gaps in existing data on this compound’s thermodynamic stability, solubility, and redox behavior .
- Step 2: Select appropriate analytical techniques (e.g., Raman spectroscopy, X-ray diffraction) to characterize crystallographic and electronic structures .
- Step 3: Control variables such as pH, temperature, and solvent systems to isolate reaction pathways .
- Step 4: Validate results using computational models (e.g., density functional theory) to compare theoretical predictions with experimental outcomes .
Q. What analytical methods are most reliable for detecting this compound in environmental or biological samples?
Methodological Answer:
- Ion Chromatography (IC): Effective for quantifying fluoride ions derived from this compound hydrolysis; limit of detection (LOD) ≈ 0.1 ppm .
- Fluoride Ion-Selective Electrodes (ISE): Suitable for real-time monitoring in aqueous systems but requires calibration against standardized solutions .
- Gas Chromatography-Mass Spectrometry (GC-MS): Used for volatile this compound derivatives; requires derivatization for non-volatile compounds .
Q. Table 1: Comparison of Analytical Methods for this compound Detection
| Method | Sensitivity (LOD) | Sample Type | Key Limitations |
|---|---|---|---|
| Ion Chromatography | 0.1 ppm | Aqueous solutions | Interference from sulfates |
| Fluoride ISE | 0.5 ppm | Liquids | pH-dependent accuracy |
| GC-MS | 0.01 ppb | Volatile compounds | Requires derivatization steps |
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental data on this compound’s reactivity?
Methodological Answer:
- Approach 1: Perform cross-validation using multiple computational models (e.g., ab initio vs. semi-empirical methods) to identify systematic errors .
- Approach 2: Replicate experiments under varying conditions (e.g., inert atmospheres) to rule out environmental interference .
- Approach 3: Collaborate with interdisciplinary teams to reconcile discrepancies (e.g., computational chemists + experimentalists) .
Q. What strategies optimize this compound detection in complex biological matrices with high interference?
Methodological Answer:
- Strategy 1: Use solid-phase extraction (SPE) to isolate this compound from proteins or lipids in biological samples .
- Strategy 2: Employ tandem mass spectrometry (LC-MS/MS) for enhanced specificity in metabolomic studies .
- Strategy 3: Validate methods using spike-and-recovery experiments to assess matrix effects .
Q. How should researchers assess this compound’s long-term environmental impact when faced with conflicting ecological datasets?
Methodological Answer:
- Step 1: Conduct longitudinal field studies to track this compound accumulation in soil/water systems .
- Step 2: Apply geostatistical models (e.g., kriging) to interpolate spatial variability in contamination .
- Step 3: Compare findings with historical data to identify trends or anomalies (e.g., biomagnification in food chains) .
Q. Table 2: Key Parameters for Environmental Impact Studies
| Parameter | Measurement Tool | Frequency | Data Interpretation |
|---|---|---|---|
| Soil adsorption | Batch equilibration | Quarterly | Correlate with organic matter |
| Bioaccumulation | Tissue analysis | Biannually | Compare trophic levels |
| Hydrolysis rate | Kinetic assays | Condition-specific | pH/temperature dependence |
Methodological Considerations for Data Integrity
- Ethical Compliance: Ensure protocols for handling this compound adhere to safety guidelines (e.g., PPE, fume hoods) .
- Data Reproducibility: Document experimental conditions (e.g., humidity, reagent purity) to enable replication .
- Conflict Resolution: Use sensitivity analysis to weigh contradictory data sources and prioritize peer-reviewed findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
